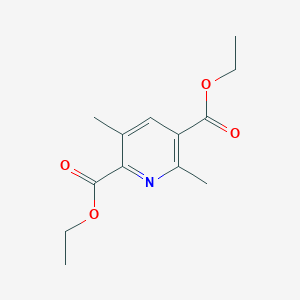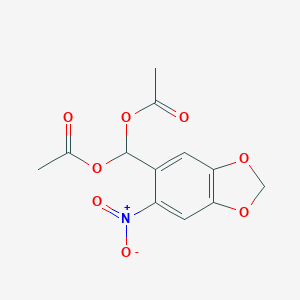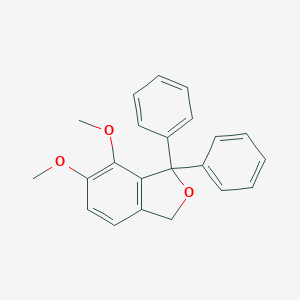![molecular formula C23H22N2O5 B289270 N-(2,4-dimethoxyphenyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B289270.png)
N-(2,4-dimethoxyphenyl)-2-[(4-methoxybenzoyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-2-[(4-methoxybenzoyl)amino]benzamide, commonly referred to as DMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMB is a small molecule that has been synthesized in the laboratory and has shown promising results in various preclinical studies.
作用机制
DMB exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of the NF-κB pathway, which is a key regulator of inflammation and cancer progression. DMB inhibits the activity of IκB kinase (IKK), which is required for the activation of NF-κB. DMB also inhibits the activity of mTOR, which is involved in cell growth and proliferation. DMB inhibits the activity of mTORC1, which is a complex that regulates protein synthesis and cell growth.
Biochemical and Physiological Effects
DMB has been found to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. DMB has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
DMB has several advantages for lab experiments. It is a small molecule that can be easily synthesized in the laboratory. DMB has been found to be stable under various conditions, which makes it suitable for in vitro and in vivo studies. However, one of the limitations of DMB is that its mechanism of action is not fully understood. Further studies are needed to elucidate the molecular targets of DMB and its downstream effects.
未来方向
DMB has shown promising results in preclinical studies, and there is a need for further research to explore its potential therapeutic applications. Some of the future directions for DMB research include:
1. Clinical trials to evaluate the safety and efficacy of DMB in humans.
2. Studies to elucidate the molecular targets of DMB and its downstream effects.
3. Development of novel DMB analogs with improved pharmacological properties.
4. Studies to explore the potential of DMB as a therapeutic agent in other diseases, such as neurodegenerative diseases and cardiovascular diseases.
5. Studies to investigate the role of DMB in modulating the gut microbiome and its potential as a prebiotic agent.
Conclusion
In conclusion, DMB is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. DMB has been synthesized through a multi-step process and has shown promising results in various preclinical studies. DMB exerts its therapeutic effects through multiple mechanisms of action, including inhibition of the NF-κB and mTOR pathways. DMB has several advantages for lab experiments, but its mechanism of action is not fully understood. Further research is needed to explore the potential therapeutic applications of DMB and its molecular targets.
合成方法
DMB can be synthesized through a multi-step process that involves the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-methoxyaniline to form the amide product, which is subsequently converted to DMB through a final reaction with 4-methoxybenzoyl chloride. The final product is obtained through a purification process that involves recrystallization from an appropriate solvent.
科学研究应用
DMB has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties in preclinical studies. DMB has been found to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer progression. It has also been shown to inhibit the mTOR pathway, which is involved in cell growth and proliferation. DMB has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
属性
分子式 |
C23H22N2O5 |
|---|---|
分子量 |
406.4 g/mol |
IUPAC 名称 |
N-(2,4-dimethoxyphenyl)-2-[(4-methoxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C23H22N2O5/c1-28-16-10-8-15(9-11-16)22(26)24-19-7-5-4-6-18(19)23(27)25-20-13-12-17(29-2)14-21(20)30-3/h4-14H,1-3H3,(H,24,26)(H,25,27) |
InChI 键 |
VYRIXNLDLWLLBD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=C(C=C(C=C3)OC)OC |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=C(C=C(C=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{5-[(Dimethylamino)methyl]-1,3-benzodioxol-4-yl}methanol](/img/structure/B289187.png)




![{6-[(Acetyloxy)methyl]-1,3-benzodioxol-5-yl}methyl acetate](/img/structure/B289197.png)
![6,8-Dimethoxy[1,3]dioxolo[4,5-g]quinoline](/img/structure/B289200.png)



![N-{2-[4-(benzyloxy)phenyl]ethyl}-2-phenylacetamide](/img/structure/B289206.png)

![2-(4-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B289210.png)
![5-[(3,4-dimethoxybenzoyl)amino]-N-(2-furylmethyl)-N-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B289212.png)